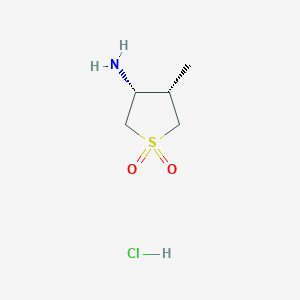

Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride

Description

The compound rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride is a stereoisomeric sulfone derivative featuring a thiolane (tetrahydrothiophene) ring system. The "1lambda6" notation indicates the hypervalent sulfur atom in the sulfone group (SO₂). Key structural attributes include:

- Amino group at the 3-position, which may enhance solubility and enable hydrogen bonding.

- Methyl substituent at the 4-position, influencing steric and electronic properties.

- Hydrochloride salt formulation, improving stability and crystallinity.

Properties

IUPAC Name |

(3R,4S)-4-methyl-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-4-2-9(7,8)3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXAKOJEGGPLEE-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CS(=O)(=O)C[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, synthesis, and biological activities, drawing from diverse research findings.

- Chemical Name : this compound

- CAS Number : 1807938-97-1

- Molecular Formula : CHClNOS

- Molecular Weight : 185.67 g/mol

The compound is classified under thiolanes and has shown various biological activities that are being explored for therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds structurally related to Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane. For instance, a study on L-carvone-based derivatives demonstrated significant antifungal activity against various phytopathogenic strains. The compound exhibited broad-spectrum inhibition with EC values lower than the commercial fungicide boscalid, suggesting that similar structural motifs in Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane could yield potent antifungal agents .

| Compound | Target Organisms | Inhibition Rate (%) | EC (μg/mL) |

|---|---|---|---|

| 4b | Physalospora piricola | 67 | 16.33 |

| Colletotrichum orbiculare | 89 | 18.06 |

The mechanism through which Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane exerts its antifungal effects may involve inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This enzyme is critical for energy production in fungi, and its inhibition can lead to reduced fungal viability .

Toxicological Profile

According to safety data sheets, Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane hydrochloride poses certain hazards:

- Skin Irritation : Causes skin irritation (Category 2).

- Eye Irritation : Causes serious eye irritation (Category 2A).

- Respiratory Effects : May cause respiratory irritation .

These toxicological properties necessitate careful handling and usage in laboratory settings.

Study on Structural Variants

A comparative study evaluated various structural analogs of thiolane derivatives for their biological activity. The findings indicated that modifications at the amino or methyl groups significantly influenced both antifungal potency and toxicity profiles. For example, compounds with additional methyl groups showed enhanced activity against specific fungal strains while maintaining lower toxicity levels .

In Vivo Studies

While most studies focus on in vitro assessments, preliminary in vivo studies are needed to understand the pharmacokinetics and therapeutic efficacy of Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane hydrochloride. These studies will help elucidate its potential as a therapeutic agent.

Comparison with Similar Compounds

rac-(3R,4S)-3-amino-4-chloro-1lambda6-thiolane-1,1-dione hydrochloride

- Structural Differences : The chloro substituent at the 4-position replaces the methyl group in the target compound .

- Molecular Data: Formula: C₄H₉Cl₂NO₂S Molecular Weight: 206.08 g/mol CAS: 114145-47-0

- Implications: The electron-withdrawing chlorine atom may reduce basicity at the amino group compared to the methyl analog. Increased molecular weight (vs. hypothetical methyl analog) could affect pharmacokinetic properties like diffusion rates.

rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

- Structural Differences :

- Molecular Data :

- Implications :

- Aromatic systems may enhance stability but reduce conformational flexibility.

- Bromine’s size and polarity could influence binding affinity in biological targets.

4-amino-2,3,3-trimethyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride

- Structural Differences :

- Molecular Data :

- Increased methylation may enhance lipophilicity and membrane permeability.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Chloro and bromo substituents increase electron-withdrawing effects, which may alter reactivity or binding kinetics compared to methyl groups .

- Ring Systems : Thiazolidine and benzothiophene derivatives exhibit distinct conformational and electronic profiles compared to thiolane-based compounds, impacting their utility in drug design .

Q & A

Q. What are the recommended synthetic routes for rac-(3R,4S)-3-amino-4-methyl-1λ⁶-thiolane-1,1-dione hydrochloride, and how can enantiomeric purity be optimized?

Methodological Answer:

- Key Routes : Asymmetric synthesis or chiral resolution is typically employed for stereochemically complex sulfone derivatives. For example, Enamine Ltd. describes synthetic strategies for structurally related thiolane-dione systems involving cyclization of mercaptoacetic acid derivatives followed by oxidation to sulfones .

- Optimization : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to enhance enantiomeric excess (ee). Synblock emphasizes HPLC with chiral stationary phases (e.g., amylose or cellulose-based columns) to monitor and purify enantiomers .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

Q. How does the hydrochloride salt form influence solubility and stability in experimental conditions?

Methodological Answer:

- Solubility : Hydrochloride salts generally improve aqueous solubility. For related compounds, methanol and DMSO are preferred solvents (e.g., LGC reports solubility >50 mg/mL in methanol for structurally similar APIs) .

- Stability : Store at 2–8°C under inert atmosphere to prevent hygroscopic degradation. Room-temperature storage is feasible for short-term use if desiccated .

Q. What analytical methods are suitable for detecting stereochemical impurities in this compound?

Methodological Answer:

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Validation Parameters : Follow ICH Q2(R1) guidelines for linearity (R > 0.99), accuracy (90–110% recovery), precision (RSD < 2%), and LOD/LOQ (e.g., LOQ = 0.05 μg/mL via LC-MS) .

- Matrix Effects : Spike-and-recovery experiments in biological fluids (e.g., plasma) using isotopically labeled internal standards .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfone-recognizing enzymes (e.g., sulfotransferases). NIST thermodynamic data can parameterize force fields .

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes over 100-ns trajectories .

Q. What is the impact of stereochemical inversion (e.g., 3S,4R vs. 3R,4S) on biological activity?

Methodological Answer:

- In Vitro Assays : Compare IC values of enantiomers in enzyme inhibition assays (e.g., sulfonamide-targeting proteases). LGC’s impurity studies on articaine derivatives show >10-fold potency differences between stereoisomers .

- SAR Studies : Synthesize and test diastereomers to map critical stereochemical features .

Q. What degradation pathways are observed under accelerated stability testing?

Methodological Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative conditions (HO). LC-MS identifies major degradation products (e.g., sulfone hydrolysis to thiols) .

- Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C based on degradation rate constants .

Q. How can researchers resolve contradictions in solubility data reported across studies?

Methodological Answer:

Q. What advanced techniques characterize the compound’s solid-state properties?

Methodological Answer:

- X-Ray Diffraction (PXRD) : Resolve crystalline polymorphs (e.g., Form I vs. II) and correlate with solubility profiles .

- Thermal Analysis : DSC/TGA to identify melting points (e.g., ~150–200°C for hydrochloride salts) and hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.